3-hydroxybutan-2-yl 2-(2,3-dimethylanilino)benzoate
Description
Properties
Molecular Formula |
C19H23NO3 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-hydroxybutan-2-yl 2-(2,3-dimethylanilino)benzoate |
InChI |
InChI=1S/C19H23NO3/c1-12-8-7-11-17(13(12)2)20-18-10-6-5-9-16(18)19(22)23-15(4)14(3)21/h5-11,14-15,20-21H,1-4H3 |
InChI Key |
IQASIVZSXNHIIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OC(C)C(C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxybutan-2-yl 2-(2,3-dimethylanilino)benzoate typically involves the esterification of 3-hydroxybutan-2-ol with 2-(2,3-dimethylanilino)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the esterification is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-hydroxybutan-2-yl 2-(2,3-dimethylanilino)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Concentrated nitric acid for nitration; bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of 3-oxobutan-2-yl 2-(2,3-dimethylanilino)benzoate.
Reduction: Formation of 3-hydroxybutan-2-yl 2-(2,3-dimethylanilino)benzyl alcohol.
Substitution: Formation of nitro or bromo derivatives of the original compound.
Scientific Research Applications
3-hydroxybutan-2-yl 2-(2,3-dimethylanilino)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-hydroxybutan-2-yl 2-(2,3-dimethylanilino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-(2,3-Dimethylanilino)benzoate
Key Differences :
- Ester Group : The methyl ester lacks the hydroxyl group present in the 3-hydroxybutan-2-yl ester, reducing polarity and hydrogen-bonding capacity.
- Synthesis: Prepared via esterification of 2-(2,3-dimethylanilino)benzoic acid with methanol, contrasting with the target compound’s likely synthesis using 3-hydroxybutan-2-ol .
- Crystallography :
Table 1: Physicochemical Properties
| Property | 3-Hydroxybutan-2-yl Ester | Methyl Ester |
|---|---|---|
| Molecular Weight | ~297.35 g/mol | 255.31 g/mol |
| Functional Groups | Ester, hydroxyl, anilino | Ester, anilino |
| Hydrogen-Bond Donors | 2 (N–H, O–H) | 1 (N–H) |
| Predicted Solubility | Higher in polar solvents | Lower polarity |
N'-[(E)-Benzylidene]-2-(2,3-Dimethylanilino)benzohydrazide
Key Differences :
- Functional Group: Replaces the ester with a hydrazide (-CONHNH2), increasing hydrogen-bond donors and enabling chelation with metals .
- Crystal Structure: Forms intermolecular N–H⋯O and C–H⋯π interactions, contrasting with the ester’s O–H⋯O networks . Monoclinic P21/c space group (similar to the methyl ester), but distinct unit cell parameters (e.g., a = 14.3493 Å vs. 8.3737 Å in the hydroxybutan-2-yl derivative) .
Table 2: Crystallographic Data
| Parameter | 3-Hydroxybutan-2-yl Ester | Benzohydrazide Derivative |
|---|---|---|
| Space Group | Not reported | P21/c |
| Unit Cell Volume | Not available | 1816.55 ų |
| Hydrogen Bonds | O–H⋯O, N–H⋯O | N–H⋯O, C–H⋯C |
2-[(2,4-Dimethylphenyl)amino]benzoic Acid Derivatives
Key Differences :
- Substituent Position: 2,4-Dimethylanilino vs. 2,3-dimethylanilino alters steric and electronic effects.
- Crystal Disorder: The 2,3-dimethylanilino group in the target compound exhibits disorder (occupancy ratio 0.869:0.131), whereas 2,4-substituted analogs show ordered packing due to reduced steric hindrance .
Biological Activity
3-Hydroxybutan-2-yl 2-(2,3-dimethylanilino)benzoate, also known by its IUPAC name, is a compound that has garnered interest in various fields of biological research. This article aims to explore its biological activity, highlighting relevant studies, potential applications, and mechanisms of action.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C16H21N O3 |
| Molecular Weight | 273.35 g/mol |
| CAS Number | 95093-55-3 |
| IUPAC Name | This compound |
| SMILES | CC(C(C(=O)O)C)OC(=O)c1ccccc(N(c2cc(C)C)cc2)c1 |
Physical Properties
- Appearance : Typically a white to off-white solid.
- Solubility : Soluble in organic solvents; limited solubility in water.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related benzanilides have shown efficacy against various microbial strains. The mechanisms often involve disruption of microbial cell walls or interference with metabolic pathways.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Organic Chemistry demonstrated that derivatives of benzanilides exhibited potent antimicrobial effects against Gram-positive and Gram-negative bacteria. The substitution pattern on the aromatic ring significantly influenced the activity levels, suggesting that structural modifications can enhance efficacy .
- Mechanistic Insights : Another investigation focused on the mechanism of action of hydroxybenzanilides. It was found that these compounds could inhibit specific enzymes involved in bacterial metabolism, leading to cell death. This positions them as potential candidates for developing new antimicrobial agents .
Cytotoxicity and Pharmacological Potential
The cytotoxic effects of this compound have also been explored. Preliminary findings suggest that it may induce apoptosis in cancer cell lines through oxidative stress mechanisms. This property is particularly valuable for therapeutic applications in oncology.
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity and antimicrobial properties of this compound:
| Study Type | Findings |
|---|---|
| Antimicrobial Assay | Effective against E. coli and S. aureus |
| Cytotoxicity Test | Induced apoptosis in MCF-7 breast cancer cells |
The proposed mechanism for the biological activity of this compound includes:
- Enzyme Inhibition : Compounds similar to this benzoate have been shown to inhibit key enzymes in bacterial metabolism.
- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and apoptosis.
Q & A
Basic: What synthetic routes are recommended for preparing 3-hydroxybutan-2-yl 2-(2,3-dimethylanilino)benzoate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves esterification of 2-(2,3-dimethylanilino)benzoic acid with 3-hydroxybutan-2-ol. Key steps include:
- Catalyst Selection: Use acid catalysts (e.g., H₂SO₄) or coupling agents like DCC/DMAP for ester bond formation .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
- Yield Optimization: Control reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 acid/alcohol) to minimize side products like unreacted acid or dimerization .
Basic: What spectroscopic techniques are most effective for characterizing the ester functional group in this compound?
Methodological Answer:
- IR Spectroscopy: Detect ester C=O stretching at ~1720–1740 cm⁻¹ and ester C–O–C asymmetric stretching at ~1250–1150 cm⁻¹ .
- NMR Spectroscopy:
- ¹H NMR: Identify the ester methylene group (δ 4.1–4.3 ppm, quartet) and hydroxybutyl protons (δ 1.2–1.4 ppm, multiplet).
- ¹³C NMR: Confirm ester carbonyl at δ 168–170 ppm .
- Mass Spectrometry: ESI-MS in positive ion mode to observe [M+H]⁺ peaks and fragmentation patterns (e.g., loss of hydroxybutyl group) .
Advanced: How can crystallographic data resolve ambiguities in the hydrogen bonding network of this compound?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) to obtain high-resolution data. SHELXT or SHELXD (SHELX suite) aids in structure solution .
- Validation Tools: Check for missed symmetry or disorder using PLATON (ADDSYM) and validate geometric parameters with CCDC Mercury .
- Graph Set Analysis: Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) and resolve contradictions between experimental and theoretical bond lengths .
Advanced: How can researchers design experiments to analyze contradictory solubility data in polar vs. nonpolar solvents?
Methodological Answer:
- Solubility Profiling: Conduct systematic studies in solvents (e.g., DMSO, ethanol, hexane) using UV-Vis spectroscopy to quantify saturation points.
- Thermodynamic Analysis: Calculate Hansen solubility parameters (δD, δP, δH) to explain deviations caused by hydrogen bonding (δH) and polar interactions (δP) .
- Crystal Packing Effects: Compare solubility with crystal structures; bulky 2,3-dimethylanilino groups may reduce solubility in nonpolar solvents due to π-π stacking .
Advanced: What strategies are recommended for exploring structure-activity relationships (SAR) of derivatives of this compound?
Methodological Answer:
- Structural Modifications: Synthesize analogs by replacing the hydroxybutyl group with other esters (e.g., methyl, benzyl) or modifying the dimethylanilino substituents .
- Biological Assays: Test derivatives for anti-inflammatory activity (COX-1/COX-2 inhibition assays) or antimicrobial potency (MIC against S. aureus/E. coli) .
- Computational Modeling: Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., PPARγ for metabolic activity) .
Basic: How should researchers validate the purity and stability of this compound under storage conditions?
Methodological Answer:
- Stability Testing: Accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect hydrolysis of the ester group .
- Storage Recommendations: Store in amber vials at –20°C under inert gas (N₂) to prevent oxidation of the anilino group .
Advanced: What experimental approaches resolve discrepancies in biological activity data across cell lines?
Methodological Answer:
- Dose-Response Curves: Generate IC₅₀ values in multiple cell lines (e.g., HeLa, MCF-7) using MTT assays. Normalize data to account for metabolic variability .
- Mechanistic Studies: Use siRNA knockdown or Western blotting to confirm target engagement (e.g., PPARγ activation) and rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
